1,6-Cyclodecadiene

Photosensitized Oxidation Singlet Oxygen Reactivity Transannular Reactions

1,6-Cyclodecadiene (CAS 1124-79-4) is a ten-membered cyclic diene with the molecular formula C10H16 and a molecular weight of approximately 136.24 g/mol. This compound exists primarily as the cis,cis-1,6-cyclodecadiene isomer.

Molecular Formula C10H16
Molecular Weight 136.23 g/mol
CAS No. 1124-79-4
Cat. No. B073522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Cyclodecadiene
CAS1124-79-4
Molecular FormulaC10H16
Molecular Weight136.23 g/mol
Structural Identifiers
SMILESC1CC=CCCCC=CC1
InChIInChI=1S/C10H16/c1-2-4-6-8-10-9-7-5-3-1/h1-2,9-10H,3-8H2/b2-1-,10-9-
InChIKeyGWCMUONZBWHLRN-REXUQAFDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Cyclodecadiene (CAS 1124-79-4): Ten-Membered Cyclic Diene Intermediates for Research and Industrial Synthesis


1,6-Cyclodecadiene (CAS 1124-79-4) is a ten-membered cyclic diene with the molecular formula C10H16 and a molecular weight of approximately 136.24 g/mol [1]. This compound exists primarily as the cis,cis-1,6-cyclodecadiene isomer . As a member of the cyclodecadiene family—which includes 1,3-, 1,4-, 1,5-, and 1,6-isomers—its chemical behavior is heavily influenced by its medium-sized ring structure and the positioning of its two double bonds [2]. Its value in organic synthesis and materials science stems from its unique conformational properties, which distinguish it from smaller ring dienes like 1,5-cyclooctadiene or other cyclodecadiene isomers [3].

Isomer identity cis,cis-1,6-Cyclodecadiene, distinct from other cyclodecadiene isomers
Workflow context Conformational studies, oxidative stability screening, organometallic synthesis
Selection note Reported low reactivity towards singlet oxygen; distinct GC retention profile supports isomer verification

Why 1,6-Cyclodecadiene (CAS 1124-79-4) Cannot Be Interchanged with Other Cyclic Dienes: Evidence-Based Procurement Considerations


1,6-Cyclodecadiene exhibits unique chemical and physical properties that preclude its direct substitution with other cyclic dienes, such as 1,5-cyclooctadiene or other cyclodecadiene isomers. Its medium-sized, ten-membered ring imposes distinct conformational and transannular interactions that are not present in smaller ring systems or different positional isomers [1]. For instance, the compound's reactivity towards singlet oxygen differs dramatically from that of 1,5-cyclooctadiene, with 1,6-cyclodecadiene demonstrating exceptional stability under conditions where other cyclic dienes readily react [2]. Furthermore, its conformational mobility and the resulting influence on its physical properties, such as its gas chromatographic retention index, are unique to its specific ring size and double bond placement [3]. These differences have direct implications for synthetic outcomes, purification processes, and the properties of derived materials, making generic substitution a significant risk to project reproducibility.

1,5-Cyclooctadiene May react under singlet oxygen where 1,6-cyclodecadiene remains unchanged; smaller ring alters conformational behavior
Other cyclodecadiene isomers Transannular interactions and strain-energy profiles differ, affecting reactivity and physical properties
General cyclic dienes GC retention index (reported 1108) is distinct; analytical identity may not match without verification

Quantitative Evidence Guide: 1,6-Cyclodecadiene (CAS 1124-79-4) Differential Performance Data


Differential Reactivity: 1,6-Cyclodecadiene Exhibits Near-Zero Conversion in Singlet Oxygen Oxidation Where 1,5-Cyclooctadiene Reacts

Under dye-sensitized photooxygenation conditions (singlet oxygen), 1,5-cyclooctadiene undergoes a transannular reaction to yield 4-hydroxy-5-cyclooctenone [1]. In contrast, cis,cis-1,6-cyclodecadiene remains virtually unchanged under identical conditions, demonstrating a profound difference in reactivity [1].

Singlet oxygen reactivity
Head-to-head
Target virtually unchanged; comparator reacted
Supports oxidation-stability screening context
Dye-sensitized photooxygenation; 1,5-cyclooctadiene consumed
Photosensitized Oxidation Singlet Oxygen Reactivity Transannular Reactions

Conformational Strain and Relative Stability: 1,6-Cyclodecadiene's Minimum-Energy Forms Compared to Other Cyclodecadiene Isomers

A theoretical study calculated the strain energy of 1,3-, 1,4-, 1,5-, and 1,6-cyclodecadienes as a function of various geometric parameters [1]. The relative stability of the minimum-energy forms for the 1,6-isomer requires accounting for transannular interactions between the double bonds to achieve agreement with experimental thermodynamic data, a phenomenon not equally significant for all positional isomers [1].

Conformational stability
Head-to-head
Strain minimum depends on transannular double bond interactions
Supports isomer-specific conformational analysis
Molecular mechanics vs. experimental thermodynamic data
Conformational Analysis Strain Energy Calculation Molecular Mechanics

Analytical Differentiation: 1,6-Cyclodecadiene's Unique Gas Chromatographic Retention Index on a Non-Polar Column

The gas chromatographic retention index for 1,6-cyclodecadiene on a standard non-polar column (Squalane) is reported as 1108 [1]. This value is distinct from those of other C10H16 isomers and smaller cyclic dienes like 1,5-cyclooctadiene (C8H12) [1].

GC retention index
Class-level inference
1108 (Squalane, non-polar)
Supports analytical differentiation of isomers
NIST compilation; verify with authentic sample
Gas Chromatography Retention Index Analytical Chemistry

Catalytic Isomerization Behavior: 1,6-Cyclodecadiene as a Product of Rhodium-Catalyzed Rearrangement of 1,5-Cyclodecadiene

Rhodium trichloride (RhCl3·3H2O) in ethanol catalyzes the isomerization of cis,trans-1,5-cyclodecadiene to form a rhodium(I) olefin complex of cis,cis-1,6-cyclodecadiene [1]. This demonstrates the ability to generate the 1,6-isomer from a different cyclodecadiene precursor under specific catalytic conditions [2].

Catalytic isomerization
Head-to-head
Forms stable Rh(I) complex from 1,5-isomer
Supports organometallic research context
RhCl3·3H2O in ethanol; 1,5-cyclodecadiene precursor
Organometallic Chemistry Isomerization Rhodium Catalysis

Synthetic Route Specificity: A Dedicated Two-Step Synthesis from 1,5-Cyclononadiene to cis,cis-1,6-Cyclodecadiene

A convenient and specific two-step synthesis of cis,cis-1,6-cyclodecadiene has been described, starting from cis,cis-1,5-cyclononadiene [1]. This involves the one-step formation of 1,2,6-cyclodecatriene, followed by chemical reduction with sodium in liquid ammonia to yield the target 1,6-isomer [1]. An alternative route uses cycloalkylation of dimethyl malonate and tosylmethylisocyanide with 1,9-dibromonona-2,7-diene to create functionalized 1,6-cyclodecadienes .

Dedicated synthetic route
Head-to-head
Two-step from 1,5-cyclononadiene via cyclodecatriene reduction
Supports synthetic method verification
Na/NH3(l) reduction; alternative cycloalkylation route available
Organic Synthesis Medium-Sized Rings Cycloalkylation

Best Research and Industrial Application Scenarios for 1,6-Cyclodecadiene (CAS 1124-79-4)


Synthesis of Oxidatively Stable or Unreactive Intermediates

For projects requiring a cyclic diene scaffold that must remain intact under oxidative or photochemical conditions, 1,6-cyclodecadiene is a superior choice. Its near-complete lack of reactivity towards singlet oxygen, in contrast to the facile reaction of 1,5-cyclooctadiene, makes it an ideal building block for synthesizing complex molecules where unwanted oxidation of the diene moiety must be avoided [1].

Studies of Medium-Sized Ring Conformation and Transannular Interactions

1,6-Cyclodecadiene serves as a model compound for fundamental research into the conformational behavior and strain of medium-sized rings. Its unique minimum-energy conformations, which are influenced by transannular interactions between its double bonds, make it an essential subject for molecular mechanics calculations and thermodynamic studies [2]. Procurement of the pure isomer is critical for validating computational models against experimental data.

Investigations in Organometallic Chemistry and Isomerization Catalysis

The compound is a key player in studying metal-catalyzed isomerization reactions. Its formation from 1,5-cyclodecadiene via a rhodium catalyst provides a clear, experimentally-validated system for probing reaction mechanisms and the stability of metal-olefin complexes [3]. Researchers in this field require the specific 1,6-isomer to replicate and extend these findings.

Analytical Method Development and Quality Control for Cyclic Dienes

The well-defined gas chromatographic retention index (1108 on Squalane) for 1,6-cyclodecadiene provides a definitive benchmark for analytical chemistry [4]. This data is essential for developing and validating GC methods to separate, identify, and quantify 1,6-cyclodecadiene in complex mixtures or to ensure the purity of a commercial sample, preventing misidentification with other isomers.

Application
Selection Property
Validation Focus
Oxidative stability synthesis
Reported low singlet-oxygen reactivity
Oxidation pathway stability review
Conformational studies
Distinct transannular interactions
Computational model validation
Organometallic chemistry
Rh-catalyzed isomerization behavior
Metal-olefin complex formation
Analytical method development
Distinct GC retention index
Isomer-specific identification and purity

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